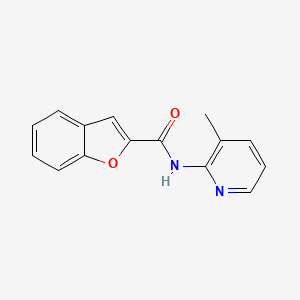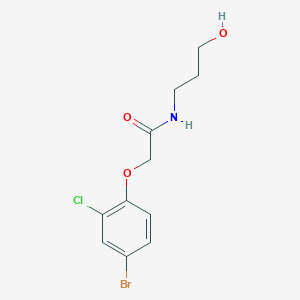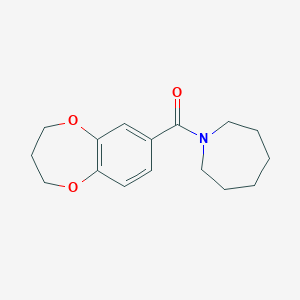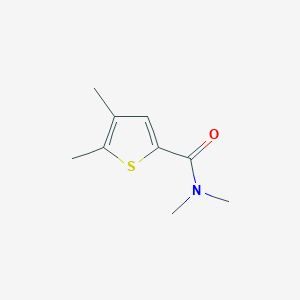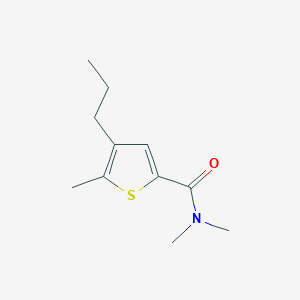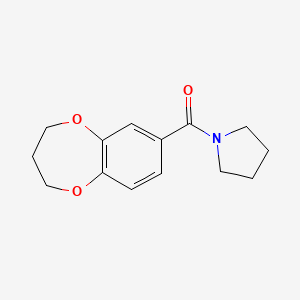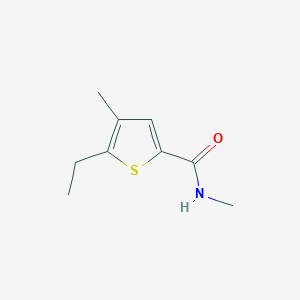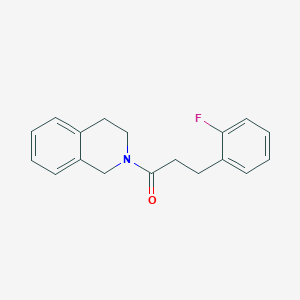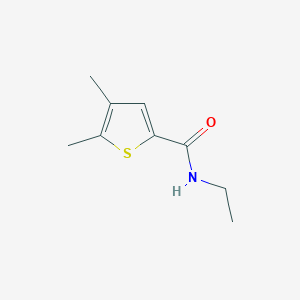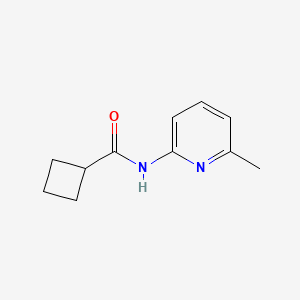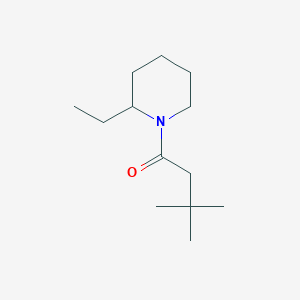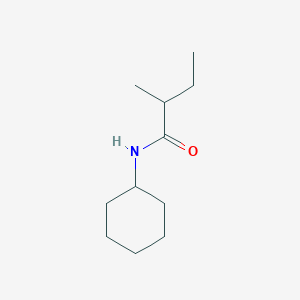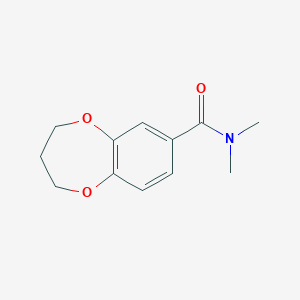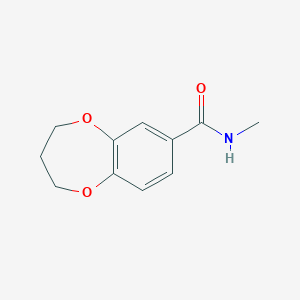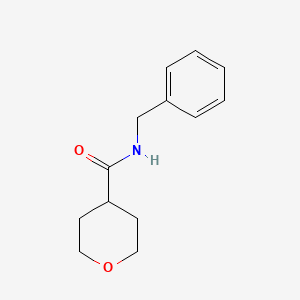
N-benzyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyloxane-4-carboxamide, also known as Z-DEVD-FMK, is a small molecule inhibitor that has been widely used in scientific research. It is a reversible inhibitor of caspase-3, a key enzyme in the process of apoptosis, or programmed cell death. Z-DEVD-FMK has been shown to have many advantages in laboratory experiments, including high specificity, low toxicity, and ease of use.
科学研究应用
N-benzyloxane-4-carboxamide has been widely used in scientific research, particularly in the study of apoptosis. It has been shown to be a potent inhibitor of caspase-3, which is a key enzyme in the apoptotic pathway. N-benzyloxane-4-carboxamide has been used to study the role of caspase-3 in various biological processes, including cancer, neurodegenerative diseases, and inflammation.
作用机制
N-benzyloxane-4-carboxamide works by irreversibly binding to the active site of caspase-3, preventing the enzyme from cleaving its substrates and initiating the apoptotic process. This inhibition of caspase-3 activity leads to the suppression of apoptosis and the promotion of cell survival.
Biochemical and Physiological Effects:
N-benzyloxane-4-carboxamide has been shown to have many biochemical and physiological effects. In addition to its role in apoptosis, N-benzyloxane-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of inflammation in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
N-benzyloxane-4-carboxamide has several advantages for laboratory experiments. It is a reversible inhibitor of caspase-3, which allows for the study of the effects of caspase-3 inhibition on various biological processes. It is also highly specific for caspase-3, which reduces the likelihood of off-target effects. Additionally, N-benzyloxane-4-carboxamide has low toxicity and is easy to use.
However, there are also some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments. It is important to note that N-benzyloxane-4-carboxamide is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of caspase-3. Additionally, the effects of N-benzyloxane-4-carboxamide on other caspases or enzymes may need to be considered in some experiments.
未来方向
There are many potential future directions for the use of N-benzyloxane-4-carboxamide in scientific research. One potential area of research is the study of the role of caspase-3 in cancer progression and the development of new cancer therapies. Additionally, the use of N-benzyloxane-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Finally, the development of new inhibitors of caspase-3 based on the structure of N-benzyloxane-4-carboxamide may lead to the development of more potent and specific inhibitors with improved therapeutic potential.
Conclusion:
In conclusion, N-benzyloxane-4-carboxamide, or N-benzyloxane-4-carboxamide, is a small molecule inhibitor of caspase-3 that has been widely used in scientific research. It has many advantages, including high specificity, low toxicity, and ease of use. N-benzyloxane-4-carboxamide has been shown to have many potential applications in the study of apoptosis, cancer, inflammation, and neurodegenerative diseases. While there are some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments, its many advantages make it a valuable tool for scientific research.
合成方法
The synthesis of N-benzyloxane-4-carboxamide involves the reaction of benzyloxycarbonyl chloride with N-carbobenzyloxy-L-aspartic acid anhydride, followed by the addition of N-methylmorpholine and N-benzyloxycarbonyl-L-aspartic acid. The resulting product is then treated with hydrogen fluoride to remove the benzyloxycarbonyl group, producing N-benzyloxane-4-carboxamide.
属性
IUPAC Name |
N-benzyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBITSDLWAZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyloxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

